Ethyl Maltol

Flavor Science Food Chemistry Sensory Analysis

Ethyl Maltol delivers 4–6× the flavor potency of maltol at lower use levels—critical for cost-sensitive candy, beverage, and bakery formulations. Subacute toxicity data confirm superior safety: 1000 mg/kg/day is well-tolerated vs. maltol's kidney toxicity in rats and lethality in dogs. Achieve tighter QC with a lower LOD (1.4 mg/L). For high-heat processing, metal-complexation extends thermal stability by 100–200°C. Choose Ethyl Maltol for uncompromising potency and safety.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 4940-11-8
Cat. No. B125961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Maltol
CAS4940-11-8
Synonyms2-Ethyl-3-hydroxy-4-pyrone;  2-Ethyl-3-hydroxy-4H-pyran-4-one;  2-Ethylpyromeconic Acid;  3-Hydroxy-2-ethyl-1,4-pyrone;  3-Hydroxy-2-ethyl-4-pyrone;  3-Hydroxy-2-ethyl-γ-pyrone;  Ethyl Maltol;  NSC 638851;  Veltol Plus
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCCC1=C(C(=O)C=CO1)O
InChIInChI=1S/C7H8O3/c1-2-6-7(9)5(8)3-4-10-6/h3-4,9H,2H2,1H3
InChIKeyYIKYNHJUKRTCJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 25 g / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in water, soluble in propylene glycol
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Maltol (CAS 4940-11-8) Technical and Procurement Overview: Key Properties and Comparator Scope


Ethyl Maltol (CAS 4940-11-8), chemically 2-ethyl-3-hydroxy-4H-pyran-4-one, is a synthetic derivative of the γ-pyrone family. It is a white crystalline powder with a characteristic sweet, caramelized sugar odor and a fruity, strawberry-like flavor in dilute solutions [1]. As a structural analog of the naturally occurring flavorant Maltol (CAS 118-71-8), Ethyl Maltol differs by the substitution of a methyl group with an ethyl group, resulting in a significant increase in its flavor and odor potency [2]. This guide provides a comparative analysis of Ethyl Maltol against its closest analog, Maltol, to inform scientific selection and procurement decisions.

Why Ethyl Maltol Cannot Be Directly Substituted with Maltol: A Case for Quantitative Differentiation


Ethyl Maltol and Maltol are both γ-pyrones used as flavor enhancers and sweeteners, but they exhibit critical differences in potency, toxicity profile, thermal stability, and regulatory classification. Their structural similarity belies distinct performance characteristics that preclude simple substitution. While Maltol occurs naturally in larch bark and roasted malt, Ethyl Maltol is purely synthetic and does not occur in meaningful quantities in nature [1]. This guide provides the quantitative, head-to-head evidence necessary to understand why Ethyl Maltol often represents a more potent, and in specific contexts, safer and more efficient choice for formulators.

Ethyl Maltol Product-Specific Quantitative Evidence Guide: Head-to-Head Comparisons with Maltol


Quantified Flavor and Odor Potency: Ethyl Maltol's Superior Enhancement Power

Ethyl Maltol demonstrates a significantly higher flavor-enhancing potency compared to its natural analog, Maltol. This is a key differentiating factor for formulators aiming for intense sweetness or caramel notes with lower ingredient usage. Multiple sources consistently report that Ethyl Maltol's flavor-enhancing power is 4 to 6 times greater than that of Maltol [1]. The 2025 synthesis study from the Beilstein Journal quantifies this as a '6-times higher flavor-enhancing power compared to its naturally occurring congener maltol' [2]. The odor threshold for Ethyl Maltol in air is reported as approximately 20-40 ppb, whereas Maltol's threshold is cited as an order of magnitude higher, although a precise numeric comparison is difficult to establish across all sources [3].

Flavor Science Food Chemistry Sensory Analysis

Comparative Subacute Toxicity Profile: Ethyl Maltol's Favorable Safety Margin

A foundational 1969 toxicological study directly compared Ethyl Maltol and Maltol in acute and subacute (90-day) animal models. While acute oral toxicity showed Ethyl Maltol was slightly more toxic, the subacute, 90-day study revealed a reversal of this trend, with Ethyl Maltol demonstrating a superior safety profile at high doses [1]. In rats, Maltol at 1000 mg/kg/day inhibited growth and produced kidney damage. In contrast, Ethyl Maltol at the same 1000 mg/kg/day dose caused no gross effects and only a lower incidence of microscopic kidney lesions [1]. Furthermore, in dogs, Maltol caused debilitation and death at 500 mg/kg/day, while Ethyl Maltol produced only transitory signs of a mild hemolytic anemia at the same dose [1]. The study concluded that 'by repeated administration, [Ethyl Maltol] is less toxic than its homolog maltol' [1].

Toxicology Food Safety Regulatory Science

Analytical Differentiation: Improved Detection Limits for Ethyl Maltol via Spectrophotometry

In analytical chemistry, the ability to detect and quantify additives is crucial for quality control and regulatory compliance. A kinetic-spectrophotometric method for the simultaneous determination of Maltol and Ethyl Maltol in food samples revealed a lower limit of detection (LOD) for Ethyl Maltol. The study reported an LOD of 1.6 mg/L for Maltol and a lower LOD of 1.4 mg/L for Ethyl Maltol using the developed method [1]. This indicates that Ethyl Maltol can be detected and quantified at a slightly lower concentration than Maltol under the same analytical conditions, which can be advantageous for trace analysis.

Analytical Chemistry Quality Control Food Analysis

Volatility and Stability Profile: Ethyl Maltol's Thermal Constraints and Complexation Mitigation

Both Ethyl Maltol and Maltol are known to have limited thermal stability, with volatilization temperatures typically ranging from 90-170°C [1]. This inherent volatility is a recognized limitation for applications involving high-temperature processing, such as baking or certain tobacco products . While direct comparative stability data between the two compounds is limited, a 2022 study demonstrated a novel strategy to overcome this issue specifically for Ethyl Maltol. By complexing Ethyl Maltol with metal ions, the thermal stability of the resulting flavor precursor was 'significantly improved about 100−200 °C compared with that of ethyl maltol' alone [2]. This class-level inference highlights a pathway to expand Ethyl Maltol's utility where its volatility would otherwise be a barrier.

Material Science Flavor Stability Thermal Analysis

Validated Industrial Application Scenarios for Ethyl Maltol Based on Differential Evidence


High-Intensity Sweetness and Caramel Note Modulation in Confectionery and Beverages

Ethyl Maltol is the preferred choice for formulations requiring a pronounced, impactful sweet and caramel character. Its 4-6x greater potency compared to Maltol [1] allows for lower use levels to achieve a desired sensory profile, which can be particularly advantageous in cost-sensitive applications or when seeking to minimize the addition of bulk sweeteners. This high potency makes it ideal for hard candies, soft drinks, and baked goods where a bold, candy-like sweetness is desired.

Long-Term Product Safety in Food and Pharmaceutical Formulations

For products intended for long-term consumption or repeated use, the subacute toxicity profile of Ethyl Maltol offers a quantifiable safety advantage over Maltol. The 1969 toxicology study provides direct evidence that at high repeated doses (1000 mg/kg/day), Ethyl Maltol is better tolerated and less toxic than Maltol, which caused kidney damage in rats and death in dogs [2]. This makes Ethyl Maltol a strategically safer choice for pharmaceutical syrups, dietary supplements, and staple food items where high exposure could occur.

Formulations Requiring Trace-Level Analytical Sensitivity for Quality Control

In scenarios where rigorous analytical quantification is required, Ethyl Maltol's lower limit of detection (LOD) of 1.4 mg/L, compared to Maltol's 1.6 mg/L, offers a marginal but real advantage [3]. This can be critical for quality control laboratories in the food and flavor industries, enabling more precise monitoring of Ethyl Maltol concentrations at the lower end of its usage range, thereby supporting tighter specification adherence and regulatory compliance.

High-Temperature Applications via Metal Complexation Technology

While native Ethyl Maltol is thermally volatile, its utility can be extended to high-temperature processes (e.g., certain baked goods, tobacco) through a documented complexation strategy. The formation of Ethyl Maltol-metal complexes has been shown to improve thermal stability by 100-200°C [4]. This evidence provides a direct, research-backed pathway for formulators to overcome Ethyl Maltol's volatility limitation, allowing for its controlled release and flavor impact in environments where it would otherwise be lost.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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